2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, also known as PDE5 inhibitor, is a compound that is widely used in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body. PDE5 inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Mécanisme D'action
The mechanism of action of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors involves the inhibition of the enzyme phosphodiesterase 5 (2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine), which is involved in the degradation of cGMP. By inhibiting 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, these compounds increase the levels of cGMP in the body, which leads to vasodilation and improved blood flow. 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to be selective for 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, which minimizes the potential for off-target effects.
Biochemical and Physiological Effects:
2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. These compounds have been shown to improve endothelial function and reduce oxidative stress, which may be beneficial in the treatment of cardiovascular diseases. In addition, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of pulmonary hypertension and other fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have several advantages for lab experiments, including their selectivity for 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine, which minimizes the potential for off-target effects. In addition, these compounds have been extensively studied, and their mechanisms of action are well understood. However, there are also limitations to the use of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors in lab experiments. These compounds can be expensive, and their effects can be dose-dependent, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors. One area of research is the development of new 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors with improved selectivity and potency. Another area of research is the investigation of the potential therapeutic applications of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors in other diseases, such as cancer and neurodegenerative diseases. In addition, there is a need for further research into the mechanisms of action of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors, particularly with regard to their anti-inflammatory and anti-fibrotic effects. Overall, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have significant potential for the development of new therapeutics for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine involves several steps, including the reaction of 4-(1-phenyl-1H-pyrazol-4-yl)methylpiperazine with 2-chloropyrimidine, followed by purification and isolation of the target compound. The synthesis of 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors has been extensively studied, and several other methods have been developed for the preparation of these compounds.
Applications De Recherche Scientifique
2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. These compounds have been shown to increase the levels of cGMP in the body, which leads to vasodilation and improved blood flow. In addition, 2-[1-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine inhibitors have been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various diseases.
Propriétés
IUPAC Name |
2-[1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]ethyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-17(20-21-8-5-9-22-20)25-12-10-24(11-13-25)15-18-14-23-26(16-18)19-6-3-2-4-7-19/h2-9,14,16-17H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZAGOJYJAKWCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N2CCN(CC2)CC3=CN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.